molecular formula C11H10ClN3O4S B1436358 Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate CAS No. 2096986-33-1

Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate

Cat. No. B1436358
M. Wt: 315.73 g/mol
InChI Key: PPAODWBWERVSLP-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3-carboxylate” is a chemical compound with the molecular formula C11H10ClN3O4S and a molecular weight of 315.73 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid, yielding 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, related compounds have been studied. For example, the reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide can give 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Triazoles, including compounds similar to methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3-carboxylate, have been studied extensively for their diverse biological activities. These compounds are of great interest in the development of new drugs due to their potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The flexibility in their structural modification allows for the design of molecules with targeted biological activities (Ferreira et al., 2013).

Pharmaceutical Impurities and Synthesis

Research on compounds like methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3-carboxylate also extends to understanding their role in the synthesis of pharmaceuticals and the formation of impurities in drugs. This knowledge is crucial for improving drug synthesis processes and ensuring the purity and efficacy of pharmaceuticals (Saini et al., 2019).

Advanced Materials and Polymers

The structural versatility of triazole derivatives makes them valuable in the synthesis of advanced materials and polymers. Their unique chemical properties can be harnessed to create materials with specific functionalities, such as increased strength, durability, or chemical resistance, which are applicable in various industrial and technological applications (Petzold-Welcke et al., 2014).

Environmental Impact and Toxicity

Understanding the environmental impact and toxicity of chemical compounds is crucial for their safe use and disposal. Research on compounds similar to methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3-carboxylate includes studies on their occurrence in the environment, potential toxicity, and degradation pathways. This knowledge helps in assessing the environmental risk associated with these compounds and developing strategies for their safe management (Bedoux et al., 2012).

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their antileishmanial and antimalarial activities , this compound could also be explored in these contexts.

properties

IUPAC Name

methyl 5-chloro-1-(4-methylphenyl)sulfonyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O4S/c1-7-3-5-8(6-4-7)20(17,18)15-11(12)13-9(14-15)10(16)19-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAODWBWERVSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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